molecular formula C18H20N4O3S B2991550 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide CAS No. 1798517-33-5

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2991550
CAS No.: 1798517-33-5
M. Wt: 372.44
InChI Key: MBMYHMFIBZCKKF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Sulfonamide-based compounds have been synthesized and evaluated for their antimicrobial activities. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial properties against various bacterial strains, highlighting the potential of sulfonamides in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Similarly, El‐Sayed et al. (2017) reported on pyridines and pyridine-based sulfa-drugs as antimicrobial agents, further emphasizing the significance of sulfonamide derivatives in antimicrobial research (El‐Sayed, Moustafa, El-Torky, & El-Salam, 2017).

Biological Active Sulfonamide Hybrids

The development of sulfonamide hybrids has been a notable area of research, combining sulfonamide groups with various organic compounds to enhance biological activity. Ghomashi et al. (2022) reviewed recent advances in two-component sulfonamide hybrids, highlighting their antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities among others, showcasing the versatility of sulfonamide-based compounds in therapeutic applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been investigated for their carbonic anhydrase inhibitory properties, potentially applicable in treating conditions like glaucoma. For example, Ilies et al. (2000) reported on sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamido groups, which possess strong topical intraocular pressure lowering properties, indicating the potential of sulfonamide compounds in ophthalmic applications (Ilies, Supuran, Scozzafava, Casini, Mincione, Menabuoni, Cǎproiu, Maganu, & Banciu, 2000).

Corrosion Inhibition

Interestingly, sulfonamide compounds have also found applications outside of biomedicine, such as in corrosion inhibition. Sappani and Karthikeyan (2014) investigated 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and its derivatives as potential inhibitors for mild steel corrosion in sulfuric acid medium, illustrating the chemical versatility and application breadth of sulfonamide-based compounds (Sappani & Karthikeyan, 2014).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-21-18-8-2-7-16(18)17(20-21)13-22(12-14-5-4-10-25-14)26(23,24)15-6-3-9-19-11-15/h3-6,9-11H,2,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMYHMFIBZCKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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